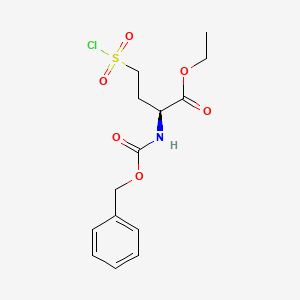
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an ethyl ester, a benzyloxycarbonyl-protected amino group, and a chlorosulfonyl functional group. These functional groups contribute to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the butanoate backbone: The protected amino acid is then esterified with ethanol to form the ethyl ester.
Introduction of the chlorosulfonyl group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate undergoes various types of chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction reactions: The ester and chlorosulfonyl groups can be reduced under specific conditions to yield corresponding alcohols and sulfides.
Oxidation reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Sulfonamide derivatives: Formed from substitution reactions with amines.
Sulfonate esters: Formed from substitution reactions with alcohols.
Alcohols and sulfides: Formed from reduction reactions.
Sulfonic acids: Formed from oxidation reactions.
Scientific Research Applications
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptide-based compounds and as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed under specific conditions .
Comparison with Similar Compounds
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate can be compared with other similar compounds, such as:
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(methylsulfonyl)butanoate: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(fluorosulfonyl)butanoate: Similar structure but with a fluorosulfonyl group instead of a chlorosulfonyl group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and reactivity due to the nature of the sulfonyl substituent .
Properties
Molecular Formula |
C14H18ClNO6S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
ethyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C14H18ClNO6S/c1-2-21-13(17)12(8-9-23(15,19)20)16-14(18)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)/t12-/m0/s1 |
InChI Key |
DEMNQUDUEIYRAK-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















